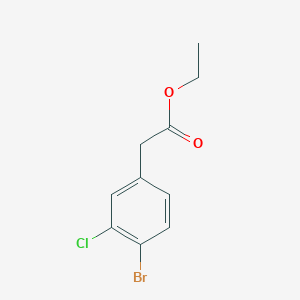

Ethyl 4-bromo-3-chlorophenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemical Surface Finishing and Energy Storage

Research has explored the use of haloaluminate room-temperature ionic liquids (RTILs) for electrochemical technology applications, including electroplating and energy storage. These compounds, such as AlCl3–1-ethyl-3-methylimidazolium chloride, are highlighted for their utility in modern electrochemical processes due to their ease of handling and advanced properties (Tsuda, Stafford, & Hussey, 2017).

Environmental Impact Assessment

The environmental consequences of chlorophenols, compounds chemically related to the query, have been extensively reviewed. These studies emphasize moderate toxicity to mammalian and aquatic life, with notable persistence and bioaccumulation potential under certain conditions, showcasing the need for careful environmental management of such chemicals (Krijgsheld & Gen, 1986).

Ionic Liquid-Based Technologies

The utilization of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, represents a promising area for industrial applications. These compounds offer novel solutions for chemical processing and recycling, underscoring the importance of understanding their toxicity and environmental impact for sustainable industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Chemical Recycling of Polymers

Innovations in chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) in alkaline or acidic environments, demonstrate the potential of chemical processes in recovering and repurposing materials. These methods aim to conserve raw materials and energy, highlighting the role of chemistry in addressing solid waste issues (Karayannidis & Achilias, 2007).

Organic Electronic Materials

The development of conducting polymers, especially poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for use in organic electronic devices, is a significant area of research. These materials offer high conductivity and transparency, crucial for charge transport layers or electrical interconnects in devices like solar cells and light-emitting diodes (Shi, Liu, Jiang, & Xu, 2015).

Safety and Hazards

Ethyl 4-bromo-3-chlorophenylacetate is considered hazardous. It has the signal word 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromo-3-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWJGYJMJRSSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)